1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine
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Overview
Description
1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine is a chemical compound with a unique structure that includes a pyrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles, which can be separated and further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- (2,4-dimethoxyphenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness
1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine is unique due to its combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
[1-(1-methylpyrazol-4-yl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H16N4/c1-12-7-9(6-11-12)13-4-2-3-8(13)5-10/h6-8H,2-5,10H2,1H3 |
InChI Key |
DVCAKLPXRNTXHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC2CN |
Origin of Product |
United States |
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